molecular formula C22H18ClN3O5 B5803766 3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide

3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide

Cat. No. B5803766
M. Wt: 439.8 g/mol
InChI Key: MKNLROSAGDWSJJ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide, also known as MNBA, is a chemical compound that has been extensively studied for its potential use in the field of medicine. It is a hydrazone derivative that has been synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of 3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells, fungi, and bacteria. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations as well. It is highly toxic and can be harmful to humans and animals. Therefore, it must be handled with care and proper safety precautions must be taken.

Future Directions

There are several future directions for research on 3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is the study of the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzaldehyde with 3-(4-methoxyphenyl)propan-1-ol to form 4-nitrobenzylidene-3-(4-methoxyphenyl)propan-1-ol. In the second step, this compound is reacted with 3-chlorobenzohydrazide to form this compound. The reaction mechanism involves the formation of a hydrazone bond between the aldehyde group of 4-nitrobenzaldehyde and the hydrazide group of 3-chlorobenzohydrazide.

Scientific Research Applications

3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide has been extensively studied for its potential use in the field of medicine. It has been shown to have anticancer, antifungal, and antibacterial properties. This compound has been found to be effective against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to be effective against fungal infections, such as candidiasis and aspergillosis, and bacterial infections, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-chloro-N-[(E)-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O5/c1-30-21-10-5-15(13-24-25-22(27)16-3-2-4-18(23)12-16)11-17(21)14-31-20-8-6-19(7-9-20)26(28)29/h2-13H,14H2,1H3,(H,25,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNLROSAGDWSJJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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